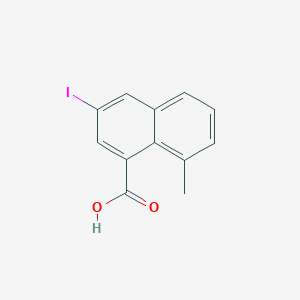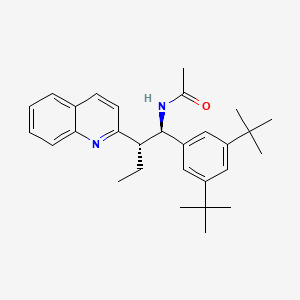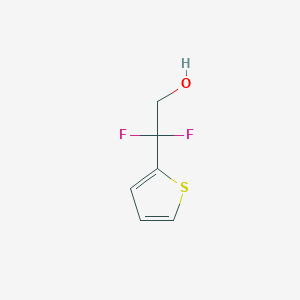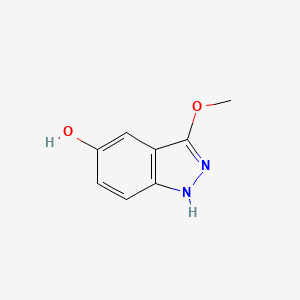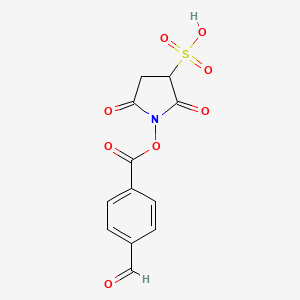
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonic acid group
Méthodes De Préparation
The synthesis of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-Formylbenzoic Acid: This can be achieved through the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen.
Coupling with Dioxopyrrolidine: The 4-formylbenzoic acid is then coupled with a dioxopyrrolidine derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can be compared with other similar compounds, such as:
4-Formylbenzoic Acid: A simpler compound that lacks the dioxopyrrolidine and sulfonic acid groups but shares the formylbenzoyl structure.
Dioxopyrrolidine Derivatives: Compounds that contain the dioxopyrrolidine ring but differ in their substituents and functional groups.
Sulfonic Acid Derivatives: Compounds that contain the sulfonic acid group but differ in their core structures and additional functional groups.
Propriétés
Formule moléculaire |
C12H9NO8S |
|---|---|
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO8S/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20/h1-4,6,9H,5H2,(H,18,19,20) |
Clé InChI |
AQOGSMUSVDYZII-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


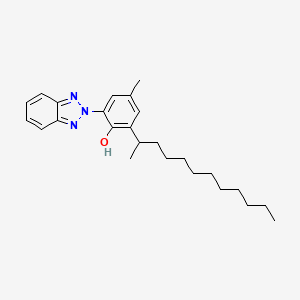
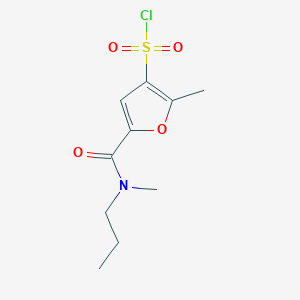
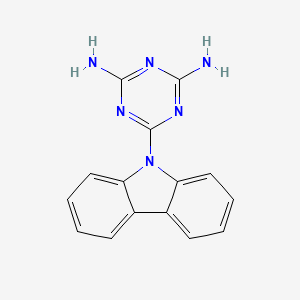
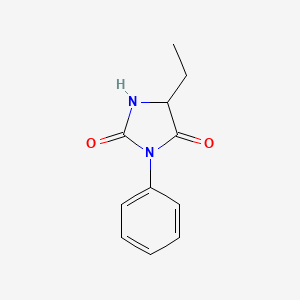
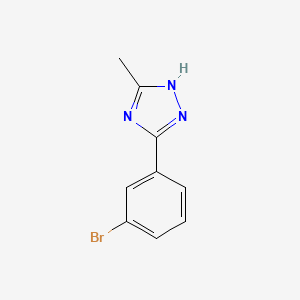
![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
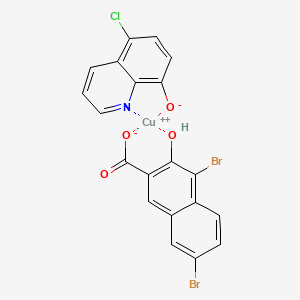
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)

